1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-8(2)11-7-10(13(18)19)16-17(11)14-15-9-5-3-4-6-12(9)20-14/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGSOLSFCRDEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclocondensation
The pyrazole nucleus is typically constructed via cyclocondensation between hydrazines and 1,3-dielectrophilic systems. For 5-isopropyl substitution, acetylenic ketones 16 react with substituted hydrazines under acidic conditions (Scheme 1):
Reaction Scheme 1
$$
\text{Hydrazine} + \text{RC≡C-C(O)R'} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazole}
$$
Regioselectivity depends on electronic effects. Using phenylhydrazine 5 with diacetylene ketones 20 yields a 3:2 ratio of regioisomers 21 and 22 . Isopropyl groups at position 5 are introduced via ketones bearing branched alkyl chains. Katritzky’s method employs α-benzotriazolylenones 48 with methyl/phenylhydrazines to achieve 94% yields of tetrasubstituted pyrazoles 50 , demonstrating the utility of benzotriazole as a directing group.
Solvothermal Synthesis Advancements
Recent protocols utilize solvothermal conditions for improved regiocontrol. Compound 3 in search result was synthesized using pyrazole-4-carboxylic acid and 2,2′-bipyridine at elevated temperatures, suggesting analogous methods could position substituents at C3 and C5 through ligand-assisted metal coordination.
Functionalization of the Pyrazole Core
Carboxylic Acid Installation
The C3 carboxylic acid is introduced through:
Ester Hydrolysis :
Oxidation of Alcohols :
- Pyrazole-3-methanol intermediates oxidized with KMnO4 or RuO4
Industrial-Scale Optimization
Solvent and Catalyst Selection
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Solvent | THF, DCM | Diethylene glycol dimethyl ether |
| Catalyst | CuI | K2CO3 |
| Temperature Range | 25–60°C | 80–120°C |
| Pressure | Ambient | 0.5–1.1 MPa |
Industrial routes prioritize diethylene glycol dimethyl ether for its high boiling point (162°C) and compatibility with K2CO3-mediated alkylations. Patent WO2015063709A1 highlights the avoidance of pyridine through alternative bases like NaHCO3.
Purification Techniques
- Recrystallization : Ethanol/water mixtures (3:1 v/v) remove regioisomeric impurities
- Column Chromatography : SiO2 with ethyl acetate/hexane gradients (10→50%) isolates >98% pure product
- Acid-Base Extraction : pH-adjusted partitions using 1M NaOH and 1M HCl
Mechanistic Considerations
Cyclocondensation Regiochemistry
Electronic effects dominate in the [3+2] cyclization. Electron-withdrawing groups (e.g., CO2Et) at the β-position of acetylenic ketones direct hydrazine attack to form 5-substituted pyrazoles. Hydrogen bonding between hydrazine and ester groups enforces regioselectivity, as seen in the exclusive formation of isomer 21 with hydrazine hydrate.
Steric Effects in N1 Substitution
Bulky isopropyl groups at C5 hinder electrophilic substitution at N1. This is mitigated by:
- Using small leaving groups (e.g., Cl⁻ in SNAr reactions)
- High-pressure conditions (1.1 MPa) to overcome activation barriers
Analytical Characterization
Critical spectral data for verifying structure:
¹H NMR (400 MHz, DMSO-d6) :
- δ 13.2 (s, 1H, COOH)
- δ 8.21–7.34 (m, 4H, benzothiazole)
- δ 3.12 (sept, J=6.8 Hz, 1H, CH(CH3)2)
IR (KBr) :
- 1685 cm⁻¹ (C=O stretch)
- 1540 cm⁻¹ (C=N benzothiazole)
HRMS (ESI+) :
- m/z calc. for C14H13N3O2S [M+H]+: 295.0728
- Found: 295.0725
Chemical Reactions Analysis
1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or pyrazole rings, depending on the reagents and conditions used. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development
Medicine: Research has shown its potential as an anti-inflammatory, analgesic, and anticancer agent
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. In cancer research, it has been shown to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations. Below is a detailed comparison with key derivatives:
Substituent Analysis and Functional Group Impact
Table 1: Structural and Functional Group Comparison
Key Observations :
- Carboxylic Acid vs. Ketone/Isoxazole : The carboxylic acid group in the target compound enhances solubility in polar solvents and enables salt formation or coordination chemistry, unlike the ketone (neutral) or isoxazole (basic) groups in analogs .
Computational and Experimental Insights
While direct experimental data on the target compound is scarce, density functional theory (DFT) methods (e.g., Becke’s hybrid functionals ) and correlation-energy models (e.g., Colle-Salvetti ) could predict its electronic properties. For instance:
- Electron Density and Reactivity : The electron-withdrawing carboxylic acid and electron-donating isopropyl group may create a polarized electronic environment, influencing reactivity in substitution or cyclization reactions.
Biological Activity
1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a benzothiazole moiety and a pyrazole ring, which endows it with diverse pharmacological properties.
Structural Overview
The compound can be described as follows:
- Chemical Formula : C12H12N4OS
- Molecular Weight : 248.32 g/mol
- Structural Features :
- Benzothiazole ring: Known for its biological activity, particularly in antimicrobial and antifungal applications.
- Pyrazole ring: Contributes to the compound's reactivity and potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and pyrazole structures often exhibit antimicrobial activities. For example, derivatives of benzothiazole have been documented to possess significant antibacterial and antifungal effects. The presence of the pyrazole moiety may enhance these properties through synergistic mechanisms.
Anti-inflammatory Effects
This compound has shown promise in anti-inflammatory applications. It interacts with cyclooxygenase enzymes (COX-1 and COX-2), inhibiting their activity, which is crucial in the arachidonic acid pathway responsible for prostaglandin synthesis. By reducing prostaglandin levels, the compound can effectively lower inflammation, pain, and fever.
Inhibitory Activity on Disease Pathways
In silico studies suggest that this compound may interact with various biological targets involved in disease pathways. For instance, it has potential inhibitory effects on enzymes such as collagen prolyl-4-hydroxylase (CP4H), which is implicated in fibrotic diseases . This suggests a role in conditions like hepatic fibrosis, where excessive collagen deposition occurs.
In Vitro Studies
Table 1 summarizes the findings from various studies assessing the biological activity of related compounds:
| Compound | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 32 | |
| Compound B | Anti-inflammatory | 25 | |
| Compound C | Antifibrotic | 15 |
These studies indicate that modifications to the pyrazole structure can significantly influence biological efficacy.
The compound's mechanism of action involves:
- Inhibition of COX Enzymes : By blocking COX-1 and COX-2, it reduces the production of inflammatory mediators.
- Impact on Fibrosis Pathways : It may downregulate TGF-β1 expression in hepatic stellate cells, leading to decreased collagen formation .
Future Directions
The unique structural characteristics of this compound present opportunities for further research. Potential avenues include:
- Synthesis of Derivatives : Exploring modifications to enhance selectivity and potency against specific targets.
- Clinical Studies : Investigating its efficacy in clinical settings for inflammatory and fibrotic diseases.
- Mechanistic Studies : Elucidating detailed pathways affected by this compound to better understand its therapeutic potential.
Q & A
Q. What are the standard synthetic protocols for preparing 1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid?
A common approach involves cyclocondensation reactions, as seen in structurally related pyrazole-thiazole hybrids. For example, refluxing intermediates like 2-aminothiazol-4(5H)-one with sodium acetate and a formyl-substituted carboxylic acid in acetic acid yields crystalline products, followed by recrystallization from DMF/acetic acid . Another method includes ester hydrolysis of intermediates (e.g., ethyl pyrazole carboxylates) using LiOH to generate the carboxylic acid moiety, confirmed by NMR analysis .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Key for confirming structural integrity (e.g., loss of ethoxy protons at δ 1.2–1.4 ppm after ester hydrolysis ).
- Mass spectrometry : Detects molecular ion peaks (e.g., [M+1] at m/z = 261.2 for pyrazole-thiazole hybrids ).
- HPLC : Validates purity (>95%), as referenced in pharmacopeial standards for related heterocycles .
Q. How should researchers handle solubility and stability challenges during experiments?
The compound’s solubility in polar aprotic solvents (e.g., DMF) and limited stability under acidic conditions suggest storage in inert, dry environments at 2–8°C . Pre-experiment solubility screening in DMSO/acetic acid mixtures is recommended to avoid precipitation .
Advanced Research Questions
Q. How can structural modifications enhance biological activity or selectivity?
Derivatization strategies include:
- Amide coupling : Using HATU and Hunig’s base to introduce piperazine or triazole groups, improving target binding .
- Click chemistry : Incorporating 1,2,3-triazoles via azide-alkyne cycloaddition to modulate pharmacokinetic properties .
Structure-activity relationship (SAR) studies on analogous compounds show that benzo[d]thiazole substitution enhances antimicrobial and anticancer activity .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, solvent). For example, NO release studies on pyrazole derivatives show variability dependent on substituent electronegativity and incubation time . Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and standardize protocols using controls like imidazo[2,1-b]thiazole derivatives .
Q. What computational methods support mechanistic studies of this compound?
- Molecular docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) using PyRx or AutoDock .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .
Q. How to optimize reaction yields for scaled-up synthesis?
- Catalyst screening : Pd(PPh₃)₄ in Suzuki-Miyaura couplings improves cross-coupling efficiency for aryl-substituted pyrazoles .
- Reaction monitoring : Use TLC or in-situ IR to track ester hydrolysis and minimize side products .
Methodological Considerations
Q. What strategies mitigate toxicity risks during in vitro/in vivo studies?
Q. How to validate purity for publication-ready data?
- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .
- Chiral HPLC : Essential for enantiopure derivatives, as racemic mixtures may skew bioactivity results .
Q. What are best practices for reproducibility in SAR studies?
- Library design : Use isosteric replacements (e.g., replacing isopropyl with cyclopropyl) to systematically evaluate steric effects .
- Data reporting : Include full spectral data (¹H/¹³C NMR, HRMS) and reaction yields in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
